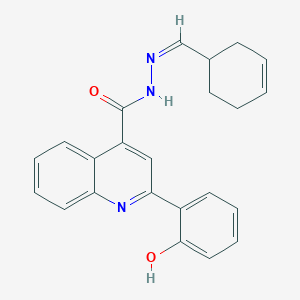![molecular formula C14H20BrNO7 B6060057 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B6060057.png)
2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research. It is a salt form of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol, which is a potent β-adrenergic agonist. The compound has been synthesized through various methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) involves the activation of β-adrenergic receptors in the respiratory system. The activation of these receptors leads to the relaxation of smooth muscle, which results in bronchodilation. This mechanism of action makes the compound an effective treatment option for respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) have been extensively studied. The compound has been shown to have potent bronchodilatory effects, which leads to improved lung function in individuals with respiratory disorders. Additionally, the compound has been shown to have minimal systemic effects, which makes it a safe treatment option for respiratory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) in lab experiments include its potent β-adrenergic agonist activity, its simple synthesis method, and its minimal systemic effects. However, the limitations of using the compound in lab experiments include its relatively low solubility in water and its potential for cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)). These include the optimization of the synthesis method for large-scale production, the development of new formulations for improved solubility, and the investigation of the compound's potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) is a promising compound that has shown potent β-adrenergic agonist activity and minimal systemic effects. The compound has been extensively studied for its potential applications in the treatment of respiratory disorders, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) involves the reaction of 2-(2-bromoethoxy)ethanol with 2-(2-aminoethoxy)ethanol in the presence of an acid catalyst. The resulting product is then reacted with ethanedioic acid to form the 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) form of the compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) has been extensively studied for its potential applications in scientific research. The compound has been shown to have potent β-adrenergic agonist activity, which makes it a promising candidate for the treatment of various respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
2-[2-[2-(2-bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3.C2H2O4/c13-11-3-1-2-4-12(11)17-10-9-16-8-6-14-5-7-15;3-1(4)2(5)6/h1-4,14-15H,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJIRALLAXDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-benzylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6059996.png)
![4-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6059998.png)
![1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B6060001.png)
![N-cyclooctyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6060012.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6060014.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)
![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)

![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)
![1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6060065.png)
![N-(2-chlorophenyl)-1-(1-{[(2-chlorophenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060072.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6060082.png)